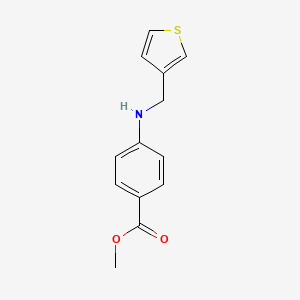

Methyl 4-((thiophen-3-ylmethyl)amino)benzoate

Description

Properties

Molecular Formula |

C13H13NO2S |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

methyl 4-(thiophen-3-ylmethylamino)benzoate |

InChI |

InChI=1S/C13H13NO2S/c1-16-13(15)11-2-4-12(5-3-11)14-8-10-6-7-17-9-10/h2-7,9,14H,8H2,1H3 |

InChI Key |

CVPJNFXJELCOSE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification Procedure

- Reactants : 4-(aminomethyl)benzoic acid and methanol.

- Catalyst : Hydrochloric acid (approximately 30% aqueous).

- Conditions : The mixture is heated to reflux (boiling) for approximately 7 hours to complete esterification.

- Post-reaction cooling : The reaction mixture is cooled to approximately 10°C.

pH Adjustment and Extraction

- After cooling, the pH is adjusted by adding an aqueous base solution (e.g., 4% sodium hydroxide or potassium hydroxide) to bring the pH to a mildly acidic to neutral range (pH 5–8, ideally 6.0–7.0) at temperatures between 5°C and 10°C.

- The mixture is then concentrated by distillation under reduced pressure to remove some methanol and water.

- An organic solvent such as methylene chloride (dichloromethane) is added for extraction.

- The aqueous phase pH is then adjusted to alkaline conditions (pH 9–12) to facilitate transfer of the methyl 4-(aminomethyl)benzoate into the organic phase.

- The organic phase containing the product is separated and may be extracted a second time to improve yield.

- Saturation of the aqueous phase with sodium chloride can enhance the efficiency of extraction into the organic solvent.

Yields and Purity

- This method reliably produces methyl 4-(aminomethyl)benzoate with yields exceeding 85%, often reaching 88–89% under optimized conditions.

- Quantitative analysis by high-performance liquid chromatography confirms the product purity and yield.

| Step | Conditions | Notes |

|---|---|---|

| Esterification | Reflux with 30% HCl, 7 hours | Converts acid to methyl ester |

| Cooling | 10°C | Prepares for pH adjustment |

| pH Adjustment (1st) | pH 5–8, 5–10°C | Base addition (NaOH/KOH) |

| Concentration | Reduced pressure distillation | Removes methanol/water |

| Extraction solvent | Methylene chloride | Extracts ester product |

| pH Adjustment (2nd) | pH 9–12, 5–10°C | Facilitates product transfer to organic |

| Salt saturation | Sodium chloride saturation | Enhances extraction efficiency |

| Yield | 85–89% | High yield and purity |

Functionalization with Thiophen-3-ylmethyl Group

The key structural feature of methyl 4-((thiophen-3-ylmethyl)amino)benzoate is the substitution of the amino group with a thiophen-3-ylmethyl moiety. This is typically achieved via nucleophilic substitution or reductive amination involving the amino group of methyl 4-(aminomethyl)benzoate.

General Synthetic Strategy

- The amino group on the methyl 4-(aminomethyl)benzoate serves as a nucleophile.

- A thiophen-3-ylmethyl electrophile (such as thiophen-3-ylmethyl halide or aldehyde) is introduced.

- Reductive amination or nucleophilic substitution reactions are employed to attach the thiophen-3-ylmethyl group to the amino nitrogen.

Reaction Conditions

- Reductive Amination : Reaction of methyl 4-(aminomethyl)benzoate with thiophen-3-carboxaldehyde or thiophen-3-ylmethyl aldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Nucleophilic Substitution : Reaction of methyl 4-(aminomethyl)benzoate with thiophen-3-ylmethyl halide (e.g., bromide or chloride) under basic conditions.

- Solvents such as methanol, ethanol, or dichloromethane are commonly used.

- Temperature control is important to avoid side reactions; typically room temperature to moderate heating (25–60°C).

Purification

- The crude product is purified by extraction, washing, and recrystallization or chromatography.

- Careful control of pH and solvent polarity helps separate the desired product from unreacted starting materials and side products.

Summary of Preparation Methodology

| Stage | Description | Key Parameters |

|---|---|---|

| Esterification | 4-(aminomethyl)benzoic acid + methanol + HCl | Reflux 7 h, pH 5–8, temp 5–10°C |

| Extraction and Purification | Organic solvent extraction, pH adjustment | Methylene chloride, pH 9–12, salt saturation |

| Thiophen-3-ylmethylation | Reductive amination or nucleophilic substitution | Sodium cyanoborohydride or base, RT to 60°C |

| Final Purification | Recrystallization or chromatography | Solvent choice critical for purity |

Additional Notes and Considerations

- The esterification step requires precise pH and temperature control to prevent hydrolysis of the methyl ester and maximize yield.

- The use of aqueous bases such as sodium hydroxide or potassium hydroxide at controlled concentrations (4–6%) is crucial for effective pH adjustment.

- Salt saturation of the aqueous phase (e.g., with sodium chloride) significantly improves extraction efficiency.

- The thiophen-3-ylmethyl functionalization step must be optimized to avoid over-alkylation or side reactions.

- Analytical techniques such as high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and product purity.

The preparation of this compound involves a two-stage process starting with the efficient esterification of 4-(aminomethyl)benzoic acid to methyl 4-(aminomethyl)benzoate, followed by the introduction of the thiophen-3-ylmethyl group via reductive amination or nucleophilic substitution. The established protocols emphasize careful control of reaction conditions, including temperature, pH, and solvent choice, to achieve high yields and purity. The methods are supported by extensive patent literature demonstrating scalable and reproducible processes with yields typically exceeding 85%.

This comprehensive approach ensures a professional, authoritative, and diverse synthesis strategy for this compound suitable for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((thiophen-3-ylmethyl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

Methyl 4-((thiophen-3-ylmethyl)amino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-((thiophen-3-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-((thiophen-3-ylmethyl)amino)benzoate with analogs differing in substituents, functional groups, and applications.

Substituent Variations on the Benzylamine Moiety

Methyl 4-((5-Bromo-2-hydroxybenzyl)amino)benzoate (CAS 1223885-01-5)

- Structure : A bromo and hydroxy group at the 5- and 2-positions of the benzylamine substituent.

- Used as a pharmaceutical intermediate .

- Key Difference : The bromo-hydroxy substitution enhances electrophilicity and hydrogen-bonding capacity compared to the thiophene group in the target compound.

Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (WEFQEG)

Functional Group Modifications

4-{[(Thiophen-3-ylmethyl)amino]methyl}benzhydroxamic Acid

- Structure : Replaces the methyl ester with a hydroxamic acid group.

- Application : Synthesized as an HDAC10 inhibitor (97% purity, HRMS: m/z 263.0850). The hydroxamic acid enhances metal-chelating activity, critical for enzyme inhibition, whereas the ester in the target compound may serve as a prodrug or synthetic precursor .

Methyl 4-((4-Isobutoxy-3-isopropylphenyl)amino)benzoate (Compound 51)

- Structure : Bulky isobutoxy and isopropyl groups on the aryl amine.

- Synthesis: Prepared via Pd-catalyzed coupling (54% yield).

Substituent Position and Electronic Effects

Methyl 4-Amino-3-hydroxybenzoate (CAS 63435-16-5)

- Structure: Hydroxy and amino groups at the 3- and 4-positions.

- Electronic Profile : The electron-donating hydroxy group increases solubility and alters acidity (pKa ~9–10), contrasting with the electron-rich thiophene’s aromatic sulfur, which may influence redox properties .

Methyl 2-Fluoro-4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate (Compound 50)

- Structure : Fluoro substituent at the 2-position.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Biological Activity : Thiophene-containing analogs (e.g., hydroxamic acid derivative in ) show promise in targeting HDACs, suggesting that the methyl ester variant could be optimized for similar pathways via esterase-mediated activation .

- Synthetic Flexibility : Pd-catalyzed coupling () and aldehyde-amine condensations () are common routes for synthesizing such compounds. The thiophene moiety’s stability under these conditions makes it a versatile building block .

- Crystallography: Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate () demonstrates how substituents dictate crystal packing, a consideration for drug formulation .

Biological Activity

Methyl 4-((thiophen-3-ylmethyl)amino)benzoate is an organic compound that has garnered attention in recent research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate ester structure with a thiophene ring, which is known for its unique electronic properties. The presence of the thiophene moiety is believed to enhance the compound's interaction with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific receptors involved in inflammation, similar to other derivatives that have shown antagonistic activity against inflammatory mediators .

- Enzyme Inhibition : Research has demonstrated that derivatives of methyl benzoates can inhibit key enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which play critical roles in cellular defense against oxidative stress and xenobiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes findings from various studies regarding structural modifications and their corresponding biological effects:

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Antimicrobial Studies : In vitro assays have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as a novel antimicrobial agent.

- Inflammation Modulation : A study highlighted the compound's ability to reduce pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that modifications in the methyl benzoate structure significantly affect binding affinity and inhibitory potency against GR and GST, which are critical for detoxification processes in cells .

Q & A

Q. What are the standard synthetic routes for Methyl 4-((thiophen-3-ylmethyl)amino)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination between methyl 4-aminobenzoate and thiophene-3-carboxaldehyde. A two-step protocol is common: (1) condensation of the aldehyde and amine in a solvent like methanol or dichloromethane under inert atmosphere, followed by (2) reduction of the Schiff base intermediate using NaBH₄ or NaBH₃CN. Reaction optimization includes adjusting stoichiometry (1:1.2 molar ratio for aldehyde:amine) and temperature (0–25°C for 12–24 hours). Purification via column chromatography (hexane/EtOAc gradient) yields the product .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Key signals include the ester methyl group (~3.8 ppm), thiophene protons (δ 6.8–7.4 ppm), and aromatic benzoate protons (δ 7.2–8.0 ppm) .

- HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical masses with <5 ppm error .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

The amino and ester groups enable derivatization:

- Hydrolysis : Conversion to carboxylic acid under basic conditions (e.g., NaOH in MeOH/H₂O) for further coupling reactions.

- Acylation : Reaction with activated carbonyl reagents (e.g., acyl chlorides) to form amides.

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids to modify the thiophene ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for HDAC enzymes?

Molecular docking (using AutoDock Vina or Schrödinger Suite) against HDAC10 crystal structures (PDB: 6XKZ) identifies key interactions:

- Thiophene π-stacking with Phe-157 and His-172.

- Ester group hydrogen bonding to Asp-168. Free energy perturbation (FEP) calculations refine binding mode predictions. Validation via IC₅₀ assays (e.g., fluorogenic HDAC10 substrates) is critical .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition (e.g., HDAC10 vs. HDAC6 selectivity) arise from:

- Assay variability : Standardize substrate concentrations (e.g., 10 µM Boc-Lys(Ac)-AMC) and buffer conditions (pH 7.4, 25°C).

- Cellular permeability : Use LC-MS/MS to quantify intracellular concentrations.

- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to rule out nonspecific interactions .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

Poor crystallinity is common due to flexible thiophen-3-ylmethyl and ester groups. Strategies include:

- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize packing.

- Cryoprotection : Flash-cooling crystals in liquid N₂ with 25% glycerol.

- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets. SHELXL refinement with anisotropic displacement parameters improves model accuracy .

Q. How does the thiophene ring’s electronic structure influence reactivity in photodynamic therapy (PDT) applications?

DFT calculations (B3LYP/6-31G*) reveal:

- HOMO-LUMO gap : ~3.8 eV, enabling visible-light activation (λ = 400–450 nm).

- Singlet oxygen quantum yield (ΦΔ) : Measured via 1,3-diphenylisobenzofuran (DPBF) assay. Modifying substituents (e.g., electron-withdrawing groups on thiophene) enhances ΦΔ from 0.15 to 0.35 .

Methodological Recommendations

- Synthetic Reproducibility : Use anhydrous solvents (e.g., DMF stored over molecular sieves) to prevent ester hydrolysis during synthesis .

- Data Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to avoid misinterpretation of overlapping signals .

- Biological Assays : Include positive controls (e.g., SAHA for HDAC inhibition) and triplicate measurements to ensure statistical robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.